molecular formula C15H16N2OS B14721072 Thiourea, N-(3-ethoxyphenyl)-N'-phenyl- CAS No. 13140-68-6

Thiourea, N-(3-ethoxyphenyl)-N'-phenyl-

Cat. No.: B14721072
CAS No.: 13140-68-6
M. Wt: 272.4 g/mol
InChI Key: BYWQFRDMKFVNPU-UHFFFAOYSA-N
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Description

Thiourea derivatives are a class of organosulfur compounds characterized by the presence of a thiourea (NH$2$CSNH$2$) backbone substituted with various aryl or alkyl groups. The compound Thiourea, N-(3-ethoxyphenyl)-N'-phenyl- features a 3-ethoxyphenyl group attached to one nitrogen atom and a phenyl group to the other. The ethoxy (–OCH$2$CH$3$) substituent at the meta position of the phenyl ring introduces steric and electronic effects that influence its chemical reactivity, solubility, and intermolecular interactions, such as hydrogen bonding.

Thiourea derivatives are widely studied for their biological activities (e.g., antimicrobial, antiviral) and coordination chemistry with transition metals .

Properties

CAS No.

13140-68-6

Molecular Formula

C15H16N2OS

Molecular Weight

272.4 g/mol

IUPAC Name

1-(3-ethoxyphenyl)-3-phenylthiourea

InChI

InChI=1S/C15H16N2OS/c1-2-18-14-10-6-9-13(11-14)17-15(19)16-12-7-4-3-5-8-12/h3-11H,2H2,1H3,(H2,16,17,19)

InChI Key

BYWQFRDMKFVNPU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)NC(=S)NC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiourea, N-(3-ethoxyphenyl)-N’-phenyl- typically involves the reaction of aniline derivatives with carbon disulfide (CS2) in the presence of aqueous ammonia. This reaction proceeds under mild conditions, usually at a temperature of around 40°C for 24 hours . The reaction can be represented as follows:

C6H5NH2+CS2+NH3C6H5NHC(S)NH2\text{C}_6\text{H}_5\text{NH}_2 + \text{CS}_2 + \text{NH}_3 \rightarrow \text{C}_6\text{H}_5\text{NHC(S)NH}_2 C6​H5​NH2​+CS2​+NH3​→C6​H5​NHC(S)NH2​

Industrial Production Methods

On an industrial scale, the production of thiourea derivatives often involves similar synthetic routes but may utilize different catalysts or reaction conditions to optimize yield and purity. The use of specialized equipment and controlled environments ensures the efficient production of high-quality thiourea compounds.

Chemical Reactions Analysis

Types of Reactions

Thiourea, N-(3-ethoxyphenyl)-N’-phenyl- undergoes various chemical reactions, including:

    Oxidation: Thioureas can be oxidized to form corresponding sulfinyl and sulfonyl derivatives.

    Reduction: Reduction reactions can convert thioureas to corresponding amines.

    Substitution: Thioureas can participate in nucleophilic substitution reactions, where the thiocarbonyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfinyl and sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted thiourea derivatives depending on the nucleophile used.

Scientific Research Applications

Thiourea, N-(3-ethoxyphenyl)-N’-phenyl- has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of Thiourea, N-(3-ethoxyphenyl)-N’-phenyl- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Weight Key Features Reference
N-Phenyl-N'-ethoxycarbonyl-thiourea Phenyl, Ethoxycarbonyl (–OCOC$2$H$5$) 224.28 g/mol Ethoxycarbonyl group enhances metal coordination; forms centrosymmetric dimers via N–H···S bonds
N-(2-Hydroxyethyl)-N-methyl-N'-phenyl-thiourea Phenyl, 2-Hydroxyethyl (–CH$2$CH$2$OH), Methyl 210.3 g/mol Hydroxyethyl group enables hydrogen bonding; used in coordination chemistry
N-Phenyl-N'-(3-phenylpropyl)thiourea Phenyl, 3-Phenylpropyl 270.4 g/mol Bulky substituent reduces solubility; limited biological data
1-(2-Chlorobenzoyl)-3-(3-methoxyphenyl)thiourea 2-Chlorobenzoyl, 3-Methoxyphenyl Not specified Intramolecular N–H···O bonds; anti-inflammatory potential

Key Observations :

  • Substituent Position : The meta-substituted ethoxy group in N-(3-ethoxyphenyl)-N'-phenyl-thiourea likely induces greater steric hindrance than para-substituted analogs (e.g., 4-methoxyphenyl), affecting packing efficiency in crystals and biological target binding .
  • Electronic Effects : Electron-donating groups (e.g., ethoxy, methoxy) increase electron density on the thiourea sulfur, enhancing metal coordination ability compared to electron-withdrawing groups (e.g., nitro) .

Physical and Crystallographic Properties

  • Hydrogen Bonding : Thioureas with hydroxyl or ethoxy groups (e.g., N-(2-hydroxyethyl)-N-methyl-N'-phenyl-thiourea ) form robust intermolecular N–H···S and O–H···S networks, enhancing thermal stability . In contrast, N-phenyl-N'-ethoxycarbonyl-thiourea adopts a cis-configuration with intramolecular hydrogen bonds, leading to distinct crystal packing .
  • Solubility : Bulky substituents like 3-phenylpropyl in N-phenyl-N'-(3-phenylpropyl)thiourea reduce aqueous solubility compared to smaller alkoxy groups .

Q & A

Q. How to link research on this compound to broader theories in supramolecular chemistry or enzyme inhibition mechanisms?

  • Methodological Answer : Map its hydrogen-bonding motifs (e.g., N–H⋯O/S) to supramolecular assembly principles using Cambridge Structural Database (CSD) entries. For enzyme studies, align inhibition data with Michaelis-Menten kinetics or transition-state analog theories. Cite frameworks like Hammond’s postulate to explain reactivity trends .

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